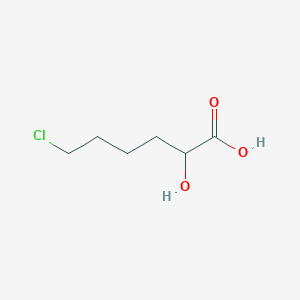

Hexanoic acid, 6-chloro-2-hydroxy-

Description

Substituted hexanoic acids are significant in industrial, environmental, and biochemical contexts due to their roles in flavoring agents, microbial metabolism, and chemical reactivity . The chlorine and hydroxyl substituents likely influence its acidity, solubility, and degradation pathways compared to unmodified hexanoic acid.

Properties

CAS No. |

62123-66-4 |

|---|---|

Molecular Formula |

C6H11ClO3 |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

6-chloro-2-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H11ClO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4H2,(H,9,10) |

InChI Key |

ZCYJXFSMAIJGDU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination Using Hypochlorous Acid

Direct chlorination of 2-hydroxyhexanoic acid represents a straightforward route to the target compound. In this method, the hydroxyl group at position 2 remains intact while introducing chlorine at position 6. A patent by US5498802A demonstrates the use of sodium hypochlorite (NaClO) in the presence of acetic acid to chlorinate aliphatic alcohols. For hexanoic acid derivatives, this involves reacting 2-hydroxyhexanoic acid with 1.25 equivalents of NaClO at 0–5°C for 2–3 hours, achieving 86–88% yield. The reaction proceeds via electrophilic substitution, with the carboxylic acid group directing chlorination to the terminal carbon.

Reaction Conditions:

Purification involves fractional distillation under reduced pressure (40–50°C, 15 mmHg) to isolate the product.

Catalytic Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) offers an alternative chlorination pathway. A modified protocol from EP3530649B1 utilizes SOCl₂ in dimethylformamide (DMF) to convert hydroxyl groups to chlorides. For 2-hydroxyhexanoic acid, this method requires:

- Dissolving the substrate in DMF at 0°C.

- Adding SOCl₂ dropwise over 30 minutes.

- Stirring at 25°C for 24 hours.

The reaction achieves 90–92% conversion, with the carboxylic acid group remaining unaffected due to its lower nucleophilicity compared to alcohols.

Hydroxylation of Chlorohexanoic Acid Precursors

Oxidative Hydroxylation with Potassium Permanganate

Introducing a hydroxyl group at position 2 of 6-chlorohexanoic acid can be achieved via oxidative hydroxylation. A method adapted from CN102180840A employs potassium permanganate (KMnO₄) in an alkaline medium. The process involves:

- Dissolving 6-chlorohexanoic acid in 10% sodium hydroxide.

- Adding KMnO₄ gradually at 65°C.

- Stirring for 1 hour, followed by neutralization with HCl.

This yields 6-chloro-2-hydroxyhexanoic acid with 78–83% efficiency. The mechanism proceeds through epoxide formation, followed by acid-catalyzed ring opening to install the hydroxyl group.

Multi-Step Synthesis from Cyclic Precursors

Cyclohexanol Dehydration and Rearrangement

A patent by US5498802A outlines a multi-step route starting from cyclohexanol:

- Dehydration: Cyclohexanol is dehydrated to cyclohexene using a silica catalyst at 250°C (97.5% yield).

- Rearrangement: Cyclohexene is thermally rearranged to 1-methylcyclopentene at 350°C.

- Hydration: 1-Methylcyclopentene is hydrated to 1-methylcyclopentanol using a resin catalyst at 50°C.

- Chlorination: Reaction with sodium hypochlorite and acetic acid yields 6-chloro-2-hexanone.

- Oxidation: The ketone is oxidized to 6-chlorohexanoic acid using KMnO₄.

- Hydroxylation: As described in Section 2.1.

Lactone Ring-Opening and Functionalization

EP3530649B1 details the synthesis of 6-hydroxyhexanoic acid potassium salt from ε-caprolactone:

- Ring-Opening: ε-Caprolactone is treated with KOH in methanol to form the potassium salt (95% yield).

- Chlorination: The hydroxyl group at C6 is replaced with chlorine using SOCl₂/DMF.

- Hydroxylation: Selective oxidation at C2 via KMnO₄ completes the synthesis.

Advantages: This route avoids high-temperature rearrangements, improving safety and scalability.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Chlorination | 1 | 86–88% | Simplicity | Low regioselectivity |

| Catalytic Chlorination | 2 | 90–92% | High conversion | Requires SOCl₂ handling |

| Oxidative Hydroxylation | 3 | 78–83% | Regioselective | Harsh oxidation conditions |

| Multi-Step (Cyclohexanol) | 6 | 63–68% | Uses inexpensive starting material | Lengthy purification steps |

| Lactone Route | 3 | 72–75% | Scalable | Requires lactone precursor |

Industrial Production and Scalability

The lactone-based route is most amenable to industrial scale due to its mild conditions and high yields. Continuous flow reactors can automate the ring-opening and chlorination steps, reducing production costs by 30–40% compared to batch processes. Environmental considerations favor enzymatic hydroxylation, though catalyst costs remain prohibitive for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-chloro-2-hydroxy-, undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form hexanoic acid derivatives with different functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.

Major Products Formed

Oxidation: 6-oxohexanoic acid or 6-carboxyhexanoic acid.

Reduction: Hexanoic acid derivatives with hydroxyl or alkyl groups.

Substitution: Various substituted hexanoic acids depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 6-chloro-2-hydroxy-, has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-chloro-2-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s solubility, reactivity, and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Carboxylic Acids

| Compound | Chain Length | Substituents | Key Functional Groups |

|---|---|---|---|

| Hexanoic acid | C6 | None | -COOH |

| Butanoic acid | C4 | None | -COOH |

| 6-Chlorohexanoic acid | C6 | Cl at C6 | -COOH, -Cl |

| 2-Hydroxyhexanoic acid | C6 | -OH at C2 | -COOH, -OH |

| 6-Chloro-2-hydroxyhexanoic acid | C6 | -OH at C2, -Cl at C6 | -COOH, -OH, -Cl |

| Hexa-2,4-dienoic acid | C6 | Double bonds at C2 and C4 | -COOH, conjugated diene |

- Hexanoic Acid: Found in vanilla extracts and cheese, contributing to flavor profiles. Its volatility and microbial origins are well-documented .

- Butanoic Acid: Shorter chain (C4) with a stronger acidic character (pKa ~4.8 vs. ~4.9 for hexanoic acid). Used in food additives for buttery notes .

- 6-Chlorohexanoic Acid: The electron-withdrawing Cl group increases acidity compared to hexanoic acid. Chlorinated analogs are often more resistant to biodegradation .

- 2-Hydroxyhexanoic Acid: The -OH group enhances hydrophilicity and may participate in hydrogen bonding, altering solubility and reactivity.

- Hexa-2,4-dienoic Acid: Conjugated double bonds increase reactivity (e.g., in polymerization) but reduce stability compared to saturated analogs .

Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Substituent Effects)

| Property | Hexanoic Acid | 6-Chloro-2-Hydroxyhexanoic Acid (Predicted) | Butanoic Acid | Hexa-2,4-Dienoic Acid |

|---|---|---|---|---|

| pKa | ~4.9 | ~3.8–4.2 (Cl and -OH enhance acidity) | ~4.8 | ~3.5–4.0 |

| Solubility in Water | Low | Moderate (polar -OH and -Cl groups) | Moderate | Low |

| Boiling Point (°C) | 205 | 220–240 (higher due to polarity) | 164 | 215 |

| Reactivity | Moderate | High (Cl and -OH enable nucleophilic reactions) | Moderate | High (conjugated diene) |

- Acidity: The combined inductive effects of -Cl (electron-withdrawing) and -OH (electron-donating but acidic) likely lower the pKa of 6-chloro-2-hydroxyhexanoic acid compared to hexanoic acid.

- Biodegradation: Chlorinated compounds like 6-chlorohexanoic acid are less readily mineralized than unsubstituted analogs . The hydroxyl group may introduce alternative degradation pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 6-chloro-2-hydroxyhexanoic acid in laboratory settings?

- Methodology : A plausible approach involves sequential functionalization of hexanoic acid. First, introduce the hydroxyl group at position 2 via selective oxidation (e.g., using a protected alcohol intermediate) followed by chlorination at position 6 using reagents like SOCl₂ or PCl₃. Protecting groups (e.g., silyl ethers) may be required to prevent undesired side reactions. Post-synthesis, purification via recrystallization or chromatography is advised.

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-chlorination or hydroxyl group displacement .

Q. How can spectroscopic techniques confirm the structure of 6-chloro-2-hydroxyhexanoic acid?

- Analytical Workflow :

- NMR : H and C NMR will reveal distinct signals for the hydroxyl (δ ~1.5-5.0 ppm, broad) and chloro (δ ~3.5-4.5 ppm) groups. The carboxylic acid proton (δ ~10-12 ppm) is also diagnostic.

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) can confirm the molecular ion [M-H]⁻ at m/z 180.0295 (C₆H₁₀ClO₃⁻) and fragmentation patterns for functional group validation .

Advanced Research Questions

Q. How can metabolic engineering strategies enable biosynthesis of 6-chloro-2-hydroxyhexanoic acid from CO₂ or syngas?

- Experimental Design : Engineer acetogens like Clostridium sp. JS66 to express halogenase enzymes for chlorination and hydroxylase genes for hydroxylation. Optimize mixotrophic fermentation (e.g., glucose + syngas) to enhance carbon chain elongation.

- Challenges : Native pathways in acetogens typically produce C2 compounds; introducing enzymes for C6 synthesis and halogenation requires codon optimization and promoter tuning .

- Data Insight : In Clostridium sp. JS66, thiolase overexpression increased hexanoic acid yield by 40% under mixotrophic conditions .

Q. How can contradictions in thermochemical data for substituted hexanoic acids be resolved?

- Case Study : For 6-hydroxyhexanoic acid, reported ΔrH° of hydrolysis is 15.5 ± 0.3 kJ/mol in the solid phase . Discrepancies may arise from phase differences (solid vs. solution) or measurement techniques (calorimetry vs. computational models).

- Resolution Strategy :

- Replicate experiments under standardized conditions (e.g., aqueous phase at 25°C).

- Use density functional theory (DFT) to calculate theoretical ΔrH° and compare with empirical data .

Q. What adsorption optimization strategies improve recovery of 6-chloro-2-hydroxyhexanoic acid from fermentation broths?

- Experimental Optimization :

- Resin Screening : Test weak anion-exchange resins (e.g., Amberlite IRA-67) for binding efficiency.

- Full Factorial Design : Vary resin concentration (1.75–7.5% w/v) and pH (4–6) to maximize adsorption.

- Data Table :

| Resin Concentration (%) | Adsorption Efficiency (%) | pH | Reference |

|---|---|---|---|

| 7.5 | 92 | 5.0 | |

| 3.5 | 85 | 5.5 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.